The Role of Sulfo-Cyanine7.5 Maleimide in Advanced Biological Research: A Technical Guide
The Role of Sulfo-Cyanine7.5 Maleimide in Advanced Biological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Sulfo-Cyanine7.5 (Sulfo-Cy7.5) maleimide, a premier near-infrared (NIR) fluorescent dye, detailing its underlying chemistry, core applications, and best-practice protocols. As a tool for site-specific bioconjugation, it enables the creation of precisely labeled probes essential for high-sensitivity imaging and analysis in complex biological systems.
The Strategic Advantage of Near-Infrared (NIR) Fluorescence
Biological research is often hampered by the inherent properties of tissues. Autofluorescence from endogenous molecules (like NADH and flavins) and light scattering by cellular components can create significant background noise, obscuring the desired signal, particularly when using traditional visible-light fluorophores. The near-infrared spectrum, typically defined as the 700-900 nm range, offers a "clear window" into biological systems.[1][2][3]
Key benefits of working within the NIR window include:
-
Deep Tissue Penetration: NIR light scatters less and is absorbed less by water, hemoglobin, and melanin, allowing for visualization of processes deeper within living organisms.[1][2][3][4]
-
High Signal-to-Noise Ratio: The significantly lower autofluorescence in the NIR range results in clearer images with higher contrast and sensitivity.[1][4]
-
Reduced Phototoxicity: The lower energy of NIR light minimizes damage to cells and tissues during live imaging experiments.
Sulfo-Cy7.5 is a member of the cyanine dye family, renowned for their high molar absorptivity, strong fluorescence, and good photostability.[2][5] The "sulfo-" prefix indicates the presence of sulfonate groups, which confer high water solubility, preventing aggregation and ensuring optimal performance in aqueous biological buffers.[6][7][8]
Photophysical Properties of Sulfo-Cyanine7.5
The performance of a fluorophore is defined by its spectral characteristics. Understanding these properties is critical for designing experiments and selecting appropriate instrumentation.
| Spectral Property | Value | Significance for Researchers |
| Excitation Maximum (λex) | ~788 nm[7][9] | Dictates the optimal laser or filter line for efficient excitation of the dye. |
| Emission Maximum (λem) | ~797-808 nm[7][8] | Determines the ideal filter set for capturing the fluorescence signal with minimal crosstalk. |
| Molar Extinction Coefficient (ε) | ~222,000 M⁻¹cm⁻¹[7][9][10] | A high value indicates very efficient light absorption, contributing to a brighter signal. |
| Fluorescence Quantum Yield (ΦF) | ~0.21[9][10] | Represents the efficiency of converting absorbed light into emitted fluorescence. Sulfo-Cy7.5 has a higher quantum yield than older NIR dyes like ICG.[11][12] |
| Solubility | Good in Water, DMSO, DMF[7][9] | High aqueous solubility is crucial for biological applications, preventing non-specific binding and aggregation.[13] |
The Core of Utility: Maleimide-Thiol Conjugation Chemistry
The power of Sulfo-Cy7.5 maleimide lies in its reactive group. The maleimide moiety is an electrophilic compound that exhibits high selectivity for the sulfhydryl (thiol) groups found in the cysteine residues of proteins and peptides.[14]
Mechanism of Action: A Michael Addition
The conjugation proceeds via a Michael addition reaction.[15][16] In this mechanism, the nucleophilic thiolate anion (R-S⁻) from a cysteine residue attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[15][17] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage, effectively tethering the dye to the target biomolecule.[15][16][] This reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for modifying sensitive biomolecules.[19][15]
Caption: Experimental workflow for antibody labeling.
Step-by-Step Methodology
Materials:
-
Antibody (or other protein) in a thiol-free buffer (e.g., PBS, HEPES) at 1-10 mg/mL. [14]* Sulfo-Cyanine7.5 maleimide.
-
Anhydrous DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Degassed reaction buffer (PBS, pH 7.0-7.5). [20]* Size-exclusion chromatography column (e.g., Sephadex G-25) for purification. [21][20] Procedure:
-
Protein Preparation (Disulfide Reduction):
-
Rationale: Many proteins, especially antibodies, have cysteine residues locked in disulfide bonds which are unreactive towards maleimides. [13][14]A reducing agent is required to generate free thiols. TCEP is ideal as it is stable, odorless, and does not need to be removed prior to conjugation. [20] * Add a 10- to 20-fold molar excess of TCEP to the protein solution. [21] * Incubate for 30-60 minutes at room temperature. [21]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Rationale: A molar excess of the dye is used to drive the reaction to completion and ensure efficient labeling of the available thiol sites. [20]The reaction should be protected from light to prevent photobleaching of the cyanine dye. [21] * Add a 10- to 20-fold molar excess of the dissolved Sulfo-Cy7.5 maleimide to the reduced protein solution. [21][20] * Mix gently and incubate for 2 hours at room temperature or overnight at 4°C. [20]
-
-
Purification of the Conjugate:
-
Rationale: It is critical to remove all unreacted dye, as this can lead to high background signals and inaccurate characterization. [20]Size-exclusion chromatography is an effective method for separating the large protein-dye conjugate from the small, free dye molecules. [20][22] * Apply the reaction mixture to a pre-equilibrated Sephadex G-25 column.
-
Elute with your buffer of choice (e.g., PBS pH 7.4) and collect the fractions containing the colored, labeled protein, which will elute first.
-
-
Characterization (Self-Validation):
-
Rationale: To ensure the experiment is reproducible and the conjugate is well-defined, it is essential to determine the Degree of Labeling (DOL) or Dye-to-Protein ratio.
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and ~788 nm (for Sulfo-Cy7.5). [21] * Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl).
-
The DOL is the molar ratio of the dye to the protein. [20]
-
Troubleshooting and Stability Considerations
-
Low Labeling Efficiency: This can be caused by insufficient reduction of disulfide bonds, hydrolysis of the maleimide stock solution, or the presence of thiol-containing compounds in the buffer. [23]Ensure buffers are degassed and free of thiols like DTT or β-mercaptoethanol. [20]* Conjugate Instability: The thiosuccinimide bond can undergo a slow retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. [19][21]After conjugation, the stability of the linkage can be improved by raising the pH to ~8.5-9.0 for a short period to promote hydrolysis of the succinimide ring, which locks the thioether bond and prevents reversal. [21]* Storage: Store the final conjugate protected from light at 2-8°C for short-term use. For long-term storage, add a stabilizer like BSA and 50% glycerol, and store at -20°C. [20]
Conclusion
Sulfo-Cyanine7.5 maleimide is a powerful and enabling tool for modern biological research. Its superior photophysical properties in the NIR window, combined with the highly specific and efficient maleimide-thiol conjugation chemistry, allow for the creation of well-defined molecular probes. By understanding the principles behind its function and adhering to robust, self-validating protocols, researchers can leverage this reagent to achieve high-sensitivity imaging and generate clear, reproducible data in a wide array of applications, from fundamental cell biology to preclinical drug development.
References
-
Modern Bioscience. (2024, September 24). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]
-
Antibodies.com. (n.d.). Sulfo-Cyanine 7.5 maleimide (A270304). Retrieved from [Link]
-
Macsen Labs. (2024, July 17). NIR dyes in Bioimaging: A Comprehensive Research. Retrieved from [Link]
-
CORE. (n.d.). NIR Dyes for Bioimaging Applications. Retrieved from [Link]
-
AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]
-
MDPI. (2025, October 9). Application of NIR Fluorescent Materials in Imaging and Treatment of Tumors of Different Depths. Retrieved from [Link]
-
ACS Publications. (2024, May 23). NIR-II Fluorescence Imaging for In Vivo Quantitative Analysis. Retrieved from [Link]
-
PMC. (n.d.). NIR Dyes for Bioimaging Applications. Retrieved from [Link]
-
HyperCyte. (n.d.). sulfo-Cyanine7.5 maleimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification and analysis of protein-drug/dye conjugates. (A).... Retrieved from [Link]
-
HyperCyte. (2026, January 21). sulfo-Cyanine7.5 azide. Retrieved from [Link]
-
Kinam Park. (2016, October 10). Instability of thiol/maleimide conjugation and strategies for mitigation. Retrieved from [Link]
-
ResearchGate. (2023, November 17). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?. Retrieved from [Link]
-
MDPI. (2019, December 2). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. Retrieved from [Link]
-
Wiley Online Library. (2024, May 2). Chapter 1 Strategies of Protein Purification and Characterization Chapter 2 Computational Analysis Chapter 3 Detection and Assay. Retrieved from [Link]
Sources
- 1. macsenlab.com [macsenlab.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of NIR Fluorescent Materials in Imaging and Treatment of Tumors of Different Depths [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. antibodies.com [antibodies.com]
- 8. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]
- 9. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. sulfo-Cyanine7.5 azide – HyperCyte [hypercyte.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Thiol-Maleimide Reaction: A Guide - Bachem [bachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 19. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. broadpharm.com [broadpharm.com]
